An In-Depth Technical Guide to 7H-dibenzo[a,g]carbazole: Structure, Properties, and a Comparative Outlook
An In-Depth Technical Guide to 7H-dibenzo[a,g]carbazole: Structure, Properties, and a Comparative Outlook
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Isomeric Specificity and the State of Research
As a Senior Application Scientist, it is imperative to begin this guide with a critical insight for any researcher entering this specific area of heterocyclic aromatic compounds. The subject of this guide is 7H-dibenzo[a,g]carbazole (CAS No. 207-84-1) . However, the scientific literature is overwhelmingly dominated by studies on its isomer, 7H-dibenzo[c,g]carbazole (CAS No. 194-59-2) . The [c,g] isomer is a well-documented, potent carcinogen whose mechanisms of toxicity have been extensively investigated.[1] In stark contrast, publicly accessible, in-depth research on the synthesis, biological activity, and toxicological profile of the [a,g] isomer is exceptionally limited.
This guide will provide a thorough account of the known properties of 7H-dibenzo[a,g]carbazole, supported by available data. It will also, where appropriate, draw comparisons with its well-studied [c,g] counterpart to provide context and highlight significant knowledge gaps. This distinction is not merely academic; the seemingly minor change in fusion chemistry between isomers can lead to profound differences in stereochemistry, receptor binding, metabolic activation, and, ultimately, biological effect. For the researcher, this guide serves not only to inform on what is known but also to delineate the frontier of what is unknown, representing a landscape of opportunity for novel investigation.
Chemical Structure and Physicochemical Properties
7H-dibenzo[a,g]carbazole is a polycyclic aromatic heterocycle. Its structure consists of a central carbazole nitrogen-containing five-membered ring fused with four benzene rings. This extensive π-conjugated system is characteristic of compounds that may intercalate with DNA and interact with cellular receptors like the Aryl Hydrocarbon Receptor (AhR).
Physicochemical Data
The following table summarizes key physicochemical properties for 7H-dibenzo[a,g]carbazole. It is important to note that many of these values are computationally predicted rather than experimentally determined, reflecting the general lack of deep characterization for this specific isomer.
| Property | Value | Source |
| CAS Number | 207-84-1 | [2] |
| Molecular Formula | C₂₀H₁₃N | [2] |
| Molecular Weight | 267.32 g/mol | [2] |
| Density (Predicted) | 1.308 g/cm³ | [2] |
| Boiling Point (Predicted) | 544.1 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 246.5 °C | [2] |
| LogP (Predicted) | 5.627 | [2] |
| Vapor Pressure (Predicted) | 2.39 x 10⁻¹¹ mmHg at 25°C | [2] |
| Refractive Index (Predicted) | 1.86 | [2] |
| Ionization Energy | 6.90 ± 0.10 eV | [3] |
Synthesis and Methodologies: A Theoretical Approach
The causality of this proposed pathway is rooted in the acid-catalyzed reaction of a substituted arylhydrazine with a ketone, which proceeds through a key[2][2]-sigmatropic rearrangement to form the indole (or in this case, carbazole) ring system.
Proposed Retrosynthesis and Workflow
A logical precursor for the Fischer synthesis of 7H-dibenzo[a,g]carbazole would be the reaction between 1-naphthylhydrazine and 2-tetralone.
Theoretical Experimental Protocol
Disclaimer: This protocol is a theoretical adaptation of the Fischer Indole Synthesis and has not been experimentally validated for this specific product. It serves as a starting point for methodology development and requires rigorous optimization and safety assessment.
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Hydrazone Formation:
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To a stirred solution of 1-naphthylhydrazine hydrochloride in ethanol, add an equimolar amount of 2-tetralone.
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Add a catalytic amount of acetic acid to facilitate the condensation reaction.
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazine nitrogen onto the ketone's carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.
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Cyclization and Aromatization:
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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To the crude hydrazone, add polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., ZnCl₂).
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Heat the mixture to 140-180°C for 4-8 hours. The reaction is often viscous and requires mechanical stirring.
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Causality: The strong acid protonates the hydrazone, promoting tautomerization to an ene-hydrazine. This intermediate undergoes a concerted, thermally-allowed[2][2]-sigmatropic rearrangement. The subsequent cyclization and elimination of an ammonia molecule, driven by the formation of the stable aromatic carbazole ring system, yields the final product.
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Work-up and Purification:
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Carefully quench the hot reaction mixture by pouring it onto crushed ice.
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Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and dry.
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Purify the crude 7H-dibenzo[a,g]carbazole by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/toluene).
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Characterization:
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Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined.
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Biological Activity and Toxicological Profile: A Significant Data Gap
As established, there is a profound lack of specific toxicological and biological activity data for 7H-dibenzo[a,g]carbazole in the public domain. Its potential as a carcinogen, mutagen, or endocrine disruptor remains uncharacterized. This stands in stark contrast to its isomer, 7H-dibenzo[c,g]carbazole, which is a potent, multi-species carcinogen that has been shown to cause tumors at both local and systemic sites.[1][5]
The Aryl Hydrocarbon Receptor (AhR) Pathway
Many planar, polycyclic aromatic compounds, including some carbazoles, exert their toxic effects via the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] The canonical AhR signaling pathway is a critical mechanism in xenobiotic metabolism and toxicology.
Pathway Logic:
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Ligand Binding: A suitable ligand enters the cell and binds to the AhR, which is held in an inactive complex in the cytoplasm by chaperone proteins like Hsp90.
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Translocation and Dimerization: Ligand binding causes a conformational change, exposing a nuclear localization signal. The complex translocates to the nucleus, where AhR dissociates from its chaperones and dimerizes with the AhR Nuclear Translocator (ARNT).
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DNA Binding and Transcription: The AhR-ARNT heterodimer is a transcription factor that binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes.
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Gene Expression: This binding initiates the transcription of a battery of genes, most notably Phase I metabolic enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).
Comparative Toxicological Context
The carcinogenicity of 7H-dibenzo[c,g]carbazole is directly linked to its role as an AhR agonist.[7] Its metabolism by CYP enzymes leads to the formation of reactive intermediates that can form stable DNA adducts, initiating mutagenesis.[7]
Given the structural similarity of 7H-dibenzo[a,g]carbazole, it is scientifically plausible that it could also function as an AhR ligand. However, without experimental data, its binding affinity, efficacy (agonist vs. antagonist), and the toxic potential of its metabolites are purely speculative. This represents a critical and unanswered question for toxicologists and drug safety professionals. Is 7H-dibenzo[a,g]carbazole a potent, overlooked toxicant, or is its specific stereochemistry sufficient to prevent effective AhR binding, rendering it relatively inert compared to its isomer? Answering this question requires dedicated future research.
Conclusion and Future Directions
7H-dibenzo[a,g]carbazole (CAS No. 207-84-1) is a chemically defined polycyclic aromatic heterocycle for which basic physicochemical properties are known or can be reliably predicted. However, this guide must conclude that there is a significant and striking lack of in-depth, publicly available research on this compound.
For the scientific community, this presents both a challenge and an opportunity. The primary areas requiring investigation are:
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Validated Synthesis: Development and publication of a robust, high-yield synthetic protocol.
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Toxicological Screening: A comprehensive assessment of its mutagenic and carcinogenic potential using standard assays (e.g., Ames test, cell transformation assays, animal studies).
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Receptor Biology: Direct investigation of its ability to bind and activate the Aryl Hydrocarbon Receptor and other potential cellular targets.
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Metabolism Studies: Elucidation of its metabolic fate in vitro and in vivo to identify potentially reactive intermediates.
Until such studies are performed, 7H-dibenzo[a,g]carbazole should be handled with the same precautions afforded to other uncharacterized polycyclic aromatic compounds, assuming potential toxicity. Its well-studied, carcinogenic isomer, 7H-dibenzo[c,g]carbazole, serves as a potent reminder of the biological activity inherent in this structural class.
References
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Title: Chemical Properties of 7H-Dibenzo(a,g)carbazole (CAS 207-84-1) Source: Cheméo URL: [Link]
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Title: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- Source: NIST Chemistry WebBook URL: [Link]
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Title: 7H-Dibenzo[a,g]carbazole | CAS#:207-84-1 Source: Chemsrc URL: [Link]
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Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
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Title: 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 Source: PubChem URL: [Link]
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Title: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- | C20H15N Source: PubChem URL: [Link]
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Title: Common Name: 7H-DIBENZO (c,g) CARBAZOLE Source: New Jersey Department of Health URL: [Link]
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Title: 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) Source: inchem.org URL: [Link]
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Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Fischer indole synthesis in the absence of a solvent Source: SciSpace URL: [Link]
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Title: 7H-Dibenzo[c,g]carbazole: A Versatile Intermediate for Organic Synthesis Source: LinkedIn URL: [Link]
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Title: Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression Source: PubMed URL: [Link]
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Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Publishing URL: [Link]
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Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents Source: Taylor & Francis Online URL: [Link]
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Title: The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat Source: CDC Stacks URL: [Link]
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Title: A review on the biological potentials of carbazole and its derived products Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]
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Title: Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism Source: Aarhus University - Pure URL: [Link]
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Title: Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver Source: PubMed URL: [Link]
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